molecular formula C13H14FNO2 B8792426 N-(3-Fluoro-4-methyl-5-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide

N-(3-Fluoro-4-methyl-5-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide

Cat. No.: B8792426
M. Wt: 235.25 g/mol
InChI Key: OMNUGNSWHKWBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluoro-4-methyl-5-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

N-(3-fluoro-4-methyl-5-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetamide

InChI

InChI=1S/C13H14FNO2/c1-7-10(14)6-11(15-8(2)16)9-4-3-5-12(17)13(7)9/h6H,3-5H2,1-2H3,(H,15,16)

InChI Key

OMNUGNSWHKWBST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C(=O)CCC2)NC(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of methylene chloride, 5.0 g of 4-(2 -acetylamino-4-fluoro-5-methylphenyl)butanoic acid was suspended. To the suspension, 4.3 ml of thionyl chloride was added dropwise over 2 minutes at an internal temperature of 3° to 4° C., followed by stirring at the same temperature for 15 minutes and then at room temperature for 45 minutes. To the resulting mixture, 6.6 g of aluminum chloride were added over 5 minutes at an internal temperature of 4° to 6° C., followed by stirring for one hour at the same temperature and then stirring for 24 hours at room temperature. After the completion of the reaction, a 5% aqueous hydrochloric acid solution and ice were added gradually to the reaction mixture and they were stirred for a while. The reaction mixture was extracted with chloroform. The chloroform layer was washed sufficiently with water and a saturated aqueous solution of sodium bicarbonate, and was then dried over potassium carbonate. The solvent was removed under reduced pressure. To the residue so obtained, isopropyl ether was added. The crystals so precipitated were collected by filtration, whereby 3.5 g of the title compound was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
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reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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